isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-6-17-20(25)24-19(15-8-10-16(11-9-15)27-7-2)18(14(5)23-22(24)29-17)21(26)28-12-13(3)4/h8-11,13,17,19H,6-7,12H2,1-5H3 |
InChI Key |
CTOZLHWDLPKTII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as employing vanadium oxide loaded on fluorapatite as a catalyst, has been explored for similar compounds . This method offers advantages like rapid synthesis, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is pivotal in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Compounds within this chemical class have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth .
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of thiazolo-pyrimidine derivatives, including isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The results showed a dose-dependent inhibition of cell growth in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity at low concentrations .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory potential of thiazolo-pyrimidines, molecular docking simulations revealed that the compound binds effectively to the active site of 5-lipoxygenase. This interaction was corroborated by in vitro assays demonstrating reduced leukotriene production in stimulated macrophages .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Isobutyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .
Uniqueness
What sets isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its specific substituents, which confer unique chemical and biological properties. These properties make it particularly valuable in research and potential therapeutic applications.
Biological Activity
Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of an ethoxyphenyl group and an isobutyl moiety may contribute to its solubility and interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of bacterial strains. In vitro assays reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies conducted on human cancer cell lines indicate that it induces apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it could target DNA synthesis or protein kinases essential for cell division.
- Modulation of Signal Transduction Pathways : It is hypothesized that the compound interacts with key signaling pathways such as MAPK or NF-kB pathways, leading to reduced inflammation and altered cellular responses.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity :
- Cancer Cell Line Study :
- Inflammation Model :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 16 | Inhibition of growth |
| Cancer Cell Proliferation | MCF-7 (breast cancer) | 10 - 30 | 50% reduction in viability |
| Anti-inflammatory | LPS-stimulated macrophages | 5 | Decrease in TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
